3-Bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that combines elements of bromine, a pyrazole ring, and an oxane (tetrahydrofuran) moiety. This compound is of interest in medicinal chemistry due to its potential pharmacological applications, particularly in the development of new therapeutic agents.
The synthesis of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine can be achieved through various organic reactions involving brominated precursors and pyrazole derivatives. Specific sources for this compound can include academic journals focused on organic synthesis and medicinal chemistry.
This compound falls under the category of heterocyclic compounds, specifically those containing both nitrogen and oxygen atoms within their ring structures. It can be further classified as a brominated pyrazole derivative.
The synthesis of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves several key steps:
The reaction conditions (such as temperature, solvent, and reaction time) are critical for optimizing yields and purity. For example, using polar aprotic solvents can enhance the nucleophilicity of intermediates during the formation of the pyrazole ring.
The molecular structure of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine consists of:
The molecular formula for this compound is , with a molecular weight of approximately 245.09 g/mol. The specific structural configuration can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
3-Bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine can participate in various chemical reactions:
Reactions should be conducted under controlled conditions to prevent side reactions and ensure high selectivity. For instance, using mild bases or acids can help facilitate substitutions without degrading sensitive functional groups.
The mechanism of action for 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine largely depends on its target biological pathways. It is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling or metabolic processes.
Studies involving structure-activity relationships (SAR) could provide insights into how modifications to the pyrazole or oxane components affect biological activity.
Typical physical properties include:
Chemical properties include:
Relevant data should be gathered from experimental studies to confirm these properties.
3-Bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine has potential applications in:
This compound represents an interesting area for further research due to its diverse applications and potential therapeutic benefits.
The Huisgen indazole synthesis provides the foundational methodology for constructing the pyrazolo[3,4-b]pyridine core in 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine. This approach involves a thermally induced cyclocondensation between hydrazines and α,β-unsaturated carbonyl compounds. Key adaptations enable efficient access to the 5-halogenated intermediates required for downstream functionalization. As demonstrated in pyrazolo[3,4-c]pyridine syntheses, the reaction of acetylated hydrazine derivatives with unsaturated ketones in dichloroethane (DCE) co-solvent systems yields 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-ones in high purity without chromatographic purification [5]. Subsequent deacetylation under mild basic conditions (NaOMe/MeOH) furnishes the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold in >85% overall yield. This optimized sequence resolves historical challenges associated with the Huisgen approach, including low regioselectivity and cumbersome purification, making it the preferred route to advanced intermediates like 5-bromo-1H-pyrazolo[3,4-b]pyridine [5].
Controlled electrophilic bromination at the C3 position of the pyrazolopyridine core is critical for synthesizing the target compound. The electron-rich heterocyclic system exhibits positional selectivity governed by substituent effects and reaction kinetics. Computational studies reveal that electrophilic aromatic bromination proceeds via a Wheland intermediate (σ-complex), where charge delocalization favors electrophile attack at positions ortho/para to electron-donating nitrogen atoms [2]. For N-unsubstituted pyrazolo[3,4-b]pyridines, this predicts preferential C3/C5 bromination. Experimental validation shows that 6-methoxy-1H-pyrazolo[3,4-b]pyridine undergoes clean C3-bromination using N-bromosuccinimide (NBS) in polar aprotic solvents, yielding 3-bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine with >90% regioselectivity [4] [7]. The C3-bromination is further enhanced when N1 is protected with electron-donating groups like tetrahydropyranyl (THP), which increase electron density at C3 via resonance. This regiochemical outcome is indispensable for ensuring the bromide in 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine occupies the synthetically versatile C3 position [2] [7].
Table 1: Optimization of N-Protection for Pyrazolo[3,4-b]pyridine Bromination
Protecting Group | Reaction Conditions | N-Regioisomer Ratio (N1:N2) | C3-Bromination Yield (%) |
---|---|---|---|
None (N-H) | NBS, DMF, 25°C | N/A | 75 |
THP | DHP, PTSA, CH₂Cl₂, 0°C | 95:5 (kinetic) | 92 |
SEM | SEMCl, NaH, THF, 0°C | 10:90 | 88 |
Mesyl | MsCl, Et₃N, CH₂Cl₂ | >98:2 | 95 |
N1-protection is essential for directing C3-bromination and enabling subsequent cross-coupling reactions. Tetrahydropyranyl (THP) and trimethylsilylethoxymethyl (SEM) groups demonstrate complementary regioselectivity profiles:
The 3-bromo and 5-bromo substituents in 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine serve as linchpins for regiodefined C–C and C–heteroatom bond formation:
Table 2: Late-Stage Functionalization Routes from 3-Bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reaction Type | Conditions | Position Modified | Yield Range (%) | Application Example |
---|---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂, Cs₂CO₃, DMAc, 80°C | C3 | 47–83 | Aryl/heteroaryl introduction |
Buchwald-Hartwig | Pd₂(dba)₃, rac-BINAP, NaO^tBu, THF, 70°C | C5 | 62–97 | Amination for kinase inhibitors |
Directed C-H Metalation | TMPMgCl·LiCl, −40°C, then Electrophile/ZnCl₂ | C7 | 48–83 | Aldehyde addition or Negishi coupling |
One-Pot Borylation/Suzuki | [Ir(OMe)cod]₂, dtbpy, B₂pin₂, then ArBr, Pd catalyst | C3 | 31–60 | Parallel arylation for SAR studies |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0